9-Acetoxy Rubanone

Description

Contextualization within Natural Products and Synthetic Organic Chemistry Research

Natural products have long been a cornerstone of medicinal chemistry, offering a vast diversity of chemical scaffolds that inspire synthetic exploration. Alkaloids, which are naturally occurring organic compounds containing at least one nitrogen atom, are renowned for their potent biological activities. The Cinchona alkaloids, such as quinine (B1679958) and cinchonine, are prime examples, historically used for their antimalarial properties. nih.govwikipedia.org These molecules are characterized by a complex polycyclic framework, which has challenged and stimulated generations of synthetic chemists. The study of specific derivatives, such as 9-Acetoxy Rubanone, is driven by the desire to understand structure-activity relationships, where minor structural modifications can lead to significant changes in biological function.

Overview of Structurally Related Polycyclic Systems and Alkaloids

This compound belongs to the family of Cinchona alkaloids, which are defined by a common structural feature: a quinoline (B57606) moiety linked to a quinuclidine (B89598) nucleus. sapub.org The nomenclature of this class of compounds is based on the "ruban" structure, derived from the Rubiaceae plant family from which they are often isolated. wikipedia.orgsapub.org The rubanone core is a specific modification of this structure, featuring a ketone at the C3 position of the quinuclidine ring. cymitquimica.comcymitquimica.com This core is found in alkaloids isolated from various plant genera, including Cinchona and Remijia. wikipedia.orgnih.govresearchgate.net The parent compound for this compound is 9-hydroxyrubanone, which itself is derived from the oxidation of Cinchona alkaloids like cinchonine. sapub.org

Rationale for Comprehensive Investigation of this compound

The investigation of specific derivatives like this compound is crucial for several reasons. Firstly, it serves as an intermediate in the synthesis of other complex molecules, such as (3S)-3-Hydroxy quinidine (B1679956). biosave.com Secondly, functionalization, such as the introduction of an acetoxy group at the C9 position, can significantly alter the molecule's physicochemical properties and biological activity. This is exemplified by studies on related acetylated alkaloids, which have demonstrated modified cytotoxic and antifeedant effects compared to their parent compounds. nih.govresearchgate.netacs.org A detailed study of this compound allows for a deeper understanding of how such modifications influence molecular interactions and provides a pathway to novel compounds with potentially enhanced or new therapeutic applications. researchgate.net

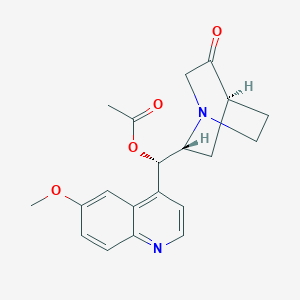

Structure

3D Structure

Properties

IUPAC Name |

[(S)-(6-methoxyquinolin-4-yl)-[(2R,4S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13-,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRDLVMUWTZKM-VIZZQPHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H]1C[C@@H]2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Advanced Purification Methodologies for 9 Acetoxy Rubanone

Strategies for Extraction from Complex Matrices

9-Acetoxy Rubanone is naturally found in plants of the Rubiaceae family. researchgate.net The initial step in its isolation involves extraction from the plant material, typically the bark, where Cinchona alkaloids are most concentrated. wiley-vch.de A common approach is an acid-base extraction. The powdered bark is first treated with an alkaline solution, such as aqueous ammonia, to deprotonate the nitrogen atoms in the alkaloid structure, rendering them more soluble in organic solvents. mdpi.com This is followed by extraction with a suitable organic solvent, such as dichloromethane (B109758) or a chloroform-methanol mixture. researchgate.net The resulting organic phase, containing a mixture of alkaloids and other lipophilic compounds, is then subjected to further purification.

Alternatively, solvent extraction using ethanol (B145695) can be employed to obtain a crude extract containing a broad spectrum of secondary metabolites, including this compound. rsc.org The choice of extraction solvent and method is critical and can significantly influence the yield and purity of the target compound in the initial extract.

Advanced Chromatographic Techniques for High Purity Isolation

Following initial extraction, a series of chromatographic steps are essential to separate this compound from other closely related alkaloids and impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of Cinchona alkaloids. researchgate.net Reversed-phase HPLC is the most commonly employed method, typically utilizing an octadecyl silane (B1218182) (ODS) or C18 stationary phase. researchgate.netoslomet.no The separation is achieved using an acidic mobile phase, which ensures the alkaloids are in their protonated form, leading to better peak shapes and resolution. researchgate.net

A typical HPLC method for the purification of this compound would involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate, with the pH adjusted to be acidic. oup.com Detection is commonly performed using a UV detector, as the quinoline (B57606) core of the molecule exhibits strong UV absorbance. oup.com For enhanced specificity, a photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peaks, aiding in identification. researchgate.net

Table 1: Representative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0) |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or Gradient Elution (e.g., 30-70% B over 30 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical but scientifically plausible set of HPLC parameters based on methods used for similar Cinchona alkaloids.

Supercritical Fluid Chromatography (SFC) has emerged as a "green" and efficient alternative to HPLC, particularly for the separation of chiral compounds and natural products. mdpi.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. chrom-china.com This technique offers advantages such as faster separations, reduced organic solvent consumption, and unique selectivity. mdpi.comchrom-china.com

For the purification of this compound, which contains multiple stereocenters, SFC is particularly advantageous for separating it from its diastereomers. oslomet.no The choice of a suitable chiral stationary phase is critical for achieving enantiomeric separation. Both normal-phase and chiral columns can be employed in SFC. chrom-china.com The addition of additives to the mobile phase, such as amines, can improve peak shape and resolution for basic compounds like alkaloids. mdpi.com

Table 2: Illustrative SFC Conditions for this compound Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with Methanol modifier (e.g., 80:20 v/v) |

| Additive | 0.1% Diethylamine |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Flow Rate | 3.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

This table provides a representative example of SFC conditions that could be applied for the chiral separation of this compound, based on general practices for alkaloids.

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the preparative separation of alkaloids. researchgate.netnih.gov This method relies on the partitioning of solutes between two immiscible liquid phases. One phase is held stationary while the other is pumped through the system. mdpi.com

For the purification of alkaloids like this compound, a common CCC approach involves using a two-phase solvent system composed of an organic solvent (e.g., a mixture of petroleum ether, ethyl acetate, and n-butanol) and an aqueous phase. mdpi.com A particularly effective variation for alkaloids is pH-zone-refining CCC. In this technique, a retaining acid is added to the stationary phase and a displacing base is added to the mobile phase (or vice versa), creating a pH gradient that facilitates the separation of compounds based on their pKa values. mdpi.com This allows for high loading capacities and efficient purification. mdpi.com

Crystallization and Recrystallization Protocols for Pharmaceutical-Grade Purity

Following chromatographic purification, crystallization is a crucial final step to obtain this compound of pharmaceutical-grade purity. This process not only removes residual impurities but also provides the compound in a stable, crystalline form. The choice of solvent is critical for successful crystallization. Cinchona alkaloids have been successfully crystallized from a variety of organic solvents, including ethanol, benzene, and acetonitrile. iucr.orgacs.org

A typical recrystallization protocol would involve dissolving the purified this compound in a minimal amount of a suitable hot solvent. The solution is then slowly cooled to allow for the formation of well-defined crystals. The purity of the resulting crystals can be enhanced by repeating the crystallization process. The morphology and quality of the crystals can be assessed by microscopy. scispace.com

Purity Assessment Using Hyphenated Spectroscopic and Spectrometric Approaches

To confirm the purity of the final product, hyphenated analytical techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for this purpose, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry. oslomet.no

An LC-MS analysis of this compound would typically use a reversed-phase HPLC method similar to that described for purification, coupled to a mass spectrometer. rsc.orgoslomet.no The mass spectrometer can be operated in full-scan mode to detect any potential impurities and in selected ion monitoring (SIM) mode to quantify the target compound with high sensitivity and selectivity. rsc.org The presence of impurities, even at low levels, can be detected by their unique mass-to-charge ratios. oslomet.no Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), which provides fragmentation patterns characteristic of the molecule.

It is not possible to generate an article on “this compound” because there is no publicly available scientific literature or data for a compound with this name. Searches for "this compound" in chemical databases and scientific search engines did not yield any relevant results.

This suggests that “this compound” may be a non-standard or incorrect name, a proprietary compound not disclosed in public literature, or a novel compound that has not yet been documented in scientific publications. Without any foundational information on the chemical structure, properties, or synthesis of this compound, it is impossible to create a scientifically accurate and informative article about its isolation, purification, and analytical profiling as requested.

To provide an article that meets the specified requirements, a valid and publicly documented chemical compound name would be necessary.

Synthesis and Characterization

Reported Synthetic Routes and Methodologies

The synthesis of 9-Acetoxy Rubanone is not extensively detailed in the literature as a primary target but is noted as an intermediate. biosave.com It can be prepared from its precursor, 9-hydroxyrubanone (also known as rubanone), through an acetylation reaction. researchgate.net Furthermore, this compound itself serves as a precursor in further synthetic transformations. For instance, α-bromination of this compound, followed by reaction with secondary amines, has been used to produce bicyclic α-amino ketones and other complex lactam alkaloids. researchgate.netresearchgate.net This highlights its utility as a building block in synthetic organic chemistry.

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Biosynthetic Pathways and Origin of 9 Acetoxy Rubanone Hypothetical

Proposed Precursor Molecules and Early Stage Metabolic Transformations

The biosynthesis of complex alkaloids, particularly those containing an indole (B1671886) moiety, frequently originates from the amino acid tryptophan. wikipedia.org It is therefore hypothesized that the journey towards 9-Acetoxy Rubanone begins with L-tryptophan. The initial steps likely involve a series of enzymatic modifications to this primary precursor.

A key transformation in many indole alkaloid pathways is the decarboxylation of tryptophan to yield tryptamine (B22526), a reaction catalyzed by tryptophan decarboxylase (TrpDC). rsc.orgresearchgate.net Tryptamine then serves as a crucial building block. wikipedia.orgnih.gov Concurrently, a separate metabolic route, likely the terpenoid pathway, would generate a second precursor, an iridoid monoterpene such as secologanin (B1681713). rsc.orgmdpi.com The condensation of tryptamine and secologanin, a reaction mediated by strictosidine (B192452) synthase, forms strictosidine, which is a central intermediate in the biosynthesis of over 2,500 indole alkaloids. mdpi.com

The formation of the "rubanone" core would then necessitate further modifications of the strictosidine scaffold. This could involve oxidative reactions, rearrangements, and cyclizations, characteristic of alkaloid biosynthesis, to form the distinctive rubanone skeleton. researchgate.net

Table 1: Proposed Precursor Molecules and Early Intermediates

| Molecule | Proposed Role | Originating Pathway |

| L-Tryptophan | Primary Precursor | Amino Acid Biosynthesis |

| Tryptamine | Key Building Block | Derived from Tryptophan |

| Secologanin | Condensation Partner | Terpenoid Pathway |

| Strictosidine | Central Intermediate | Condensation of Tryptamine and Secologanin |

Enzymatic Steps in the Core Rubanone Skeleton Formation

Following the formation of a key intermediate like strictosidine, a cascade of enzymatic reactions would be required to construct the hypothetical rubanone core. While the precise enzymes are unknown, we can speculate on the types of transformations involved based on analogous pathways.

The complex architecture of alkaloids is often assembled through the action of cytochrome P450 monooxygenases, reductases, and various transferases. nih.gov The formation of the rubanone skeleton from a strictosidine-like precursor would likely involve:

Oxidative Cyclization: Cytochrome P450 enzymes are frequently implicated in the formation of new rings through the oxidation of specific carbon atoms, leading to intramolecular cyclization events.

Rearrangements: The initial polycyclic system may undergo significant skeletal rearrangements, catalyzed by specific enzymes, to yield the unique topology of the rubanone core.

Reductive Steps: Reductases, often utilizing NADPH as a cofactor, would be essential for reducing double bonds and carbonyl groups introduced during the oxidative phases, thereby setting the final stereochemistry of the molecule. wikipedia.org

The sequence and interplay of these enzymatic steps would be tightly controlled to ensure the stereospecific formation of the rubanone scaffold.

Mechanisms of Acetylation in Natural Product Biosynthesis

The final step in the proposed biosynthesis of this compound is the addition of an acetyl group at the C-9 position. Acetylation is a common modification in natural product biosynthesis, often influencing the compound's stability, solubility, and biological activity. wikipedia.orgresearchgate.net

Identification of Key Acetyltransferases and their Substrate Specificity

The acetylation of the rubanone core would be catalyzed by a specific acetyltransferase. These enzymes belong to the large GNAT (GCN5-related N-acetyltransferase) superfamily. researchgate.netbiorxiv.org The specific enzyme responsible for the 9-O-acetylation of the rubanone precursor would exhibit high substrate specificity, recognizing the unique three-dimensional structure of the rubanone skeleton and the specific hydroxyl group at the C-9 position. The catalytic mechanism of such an acetyltransferase typically involves the formation of a ternary complex between the enzyme, the acetyl donor (Acetyl-CoA), and the rubanone substrate. frontiersin.org A catalytic residue in the enzyme's active site, often a glutamate (B1630785) or aspartate, facilitates the deprotonation of the target hydroxyl group, which then attacks the carbonyl carbon of the acetyl group from Acetyl-CoA. frontiersin.org

Role of Acetyl-CoA in Biological Acetylation

Acetyl-Coenzyme A (Acetyl-CoA) is the universal acetyl group donor in biological acetylation reactions. wikipedia.orgebi.ac.uk It is a central metabolite derived from various catabolic pathways, including glycolysis and fatty acid oxidation. wikipedia.org The thioester bond in Acetyl-CoA is a "high-energy" bond, making the transfer of the acetyl group a thermodynamically favorable process. ebi.ac.uk In the biosynthesis of this compound, Acetyl-CoA would bind to the active site of the specific acetyltransferase, positioning the acetyl group for transfer to the C-9 hydroxyl of the rubanone precursor. wikipedia.orgmdpi.com

Acetylation-Deacetylation Dynamics in Pathway Regulation

The balance between acetylation and deacetylation, catalyzed by acetyltransferases and deacetylases respectively, can be a crucial regulatory mechanism in biosynthetic pathways. researchgate.netnih.govresearchgate.net In some instances, acetylation can serve as a protective measure, preventing a reactive group from undergoing unwanted side reactions. researchgate.net The acetyl group may then be removed at a later stage by a deacetylase. This dynamic interplay can control the metabolic flux through a pathway and influence the final product profile. researchgate.netrsc.org While the role of deacetylation in the hypothetical pathway of this compound is unknown, it is plausible that such a dynamic process could be involved in regulating its production.

Isotopic Labeling Studies for Pathway Elucidation

To experimentally validate and refine the hypothetical biosynthetic pathway of this compound, isotopic labeling studies would be indispensable. beilstein-journals.orgnih.gov This powerful technique involves feeding the producing organism with precursors labeled with stable isotopes, such as ¹³C, ¹⁵N, or ²H. beilstein-journals.orgsilantes.com The fate of these labeled atoms can then be traced as they are incorporated into the final natural product.

By analyzing the incorporation pattern of labeled precursors using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can definitively identify the building blocks of the molecule and map the sequence of bond formations. acs.orgrsc.org For instance, feeding with ¹³C-labeled tryptophan or secologanin would confirm their roles as precursors. Similarly, administering [1-¹³C]-acetate or [2-¹³C]-acetate would pinpoint the origin of the acetyl group.

Table 2: Hypothetical Isotopic Labeling Experiments

| Labeled Precursor | Expected Outcome for this compound | Analytical Technique |

| [¹⁵N]L-Tryptophan | Incorporation of ¹⁵N into the indole ring nitrogen. | MS, ¹⁵N NMR |

| [U-¹³C₆]Glucose | Incorporation of ¹³C throughout the carbon skeleton, revealing the contribution of primary metabolism. | ¹³C NMR, MS |

| [1-¹³C]Acetic Acid | Enrichment of the carbonyl carbon of the acetoxy group. | ¹³C NMR |

| [2-¹³C]Acetic Acid | Enrichment of the methyl carbon of the acetoxy group. | ¹³C NMR |

These studies, combined with the identification and characterization of the involved enzymes, would provide a comprehensive understanding of the biosynthesis of this compound. nih.gov

Synthetic Chemistry of 9 Acetoxy Rubanone and Its Analogues

Semi-Synthesis from Readily Available Rubanone Precursors

The most practical and widely employed route to 9-acetoxy rubanone is the semi-synthesis from naturally occurring Cinchona alkaloids, such as quinine (B1679958) or its diastereomer, quinidine (B1679956). guidechem.com This approach is highly efficient as it utilizes the pre-existing and stereochemically defined core of the natural product.

The synthesis can be achieved via a two-step process starting from quinidine:

Oxidative Cleavage and Cyclization: The vinyl group at the C3 position of quinidine is subjected to oxidative degradation. This process, often using reagents like ozone followed by a reductive workup or potassium permanganate, leads to the formation of a carboxylic acid intermediate which subsequently cyclizes to form the C3-ketone, yielding quinidinone (B85341) (rubanone). uni-hannover.de

Acetylation: The free hydroxyl group at the C9 position is then acetylated. A common method involves reacting the quinidinone with acetic anhydride, often in the presence of a base or a solvent like dimethyl sulfoxide, to afford this compound. researchgate.net

This semi-synthetic strategy is advantageous due to its brevity and the direct transfer of chirality from the starting material to the final product, obviating the need for complex stereoselective steps.

Design and Synthesis of Chemically Modified Analogues of this compound

The this compound scaffold serves as a versatile template for the synthesis of chemically modified analogues. The reactivity of the ketone functional group is often exploited to introduce structural diversity.

A key strategy involves the α-functionalization of the ketone.

α-Halogenation and Substitution: The position alpha to the carbonyl group (C2) can be selectively halogenated, typically via α-bromination. The resulting α-bromorubanone is a versatile intermediate. rsc.orgresearchgate.net

Synthesis of α-Amino Ketones and Rearranged Products: The α-bromo intermediate can react with various secondary amines. Under kinetic control, this substitution yields bicyclic α-amino ketones. However, under thermodynamic conditions, the reaction can lead to a rearranged cage-like product, a 4-oxa-1-azatwistan-2-one. researchgate.netresearchgate.net

Synthesis of Tricyclic N,O-Acetals: In a novel one-pot reaction, protected 2-bromorubanones can be converted into complex tricyclic N,O-acetals. This transformation is proposed to proceed through a reduction-oxidation sequence and involves an intramolecular acyl transfer, effectively creating a masked 1,2,3-tricarbonyl system. rsc.orgrsc.org

These modifications demonstrate the utility of this compound as a starting point for generating structurally complex and diverse molecules.

Table 1: Synthesis of Selected Analogues from this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | 1. Bromine 2. Secondary Amine (e.g., Piperidine) | Bicyclic α-amino ketone | researchgate.net, researchgate.net |

| This compound | 1. Bromine 2. Secondary Amine (Thermodynamic control) | 4-Oxa-1-azatwistan-2-one | researchgate.net, researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Oxa-1-azatwistan-2-one |

| Acetic anhydride |

| Acetyl |

| Bicyclic α-amino ketone |

| Dimethyl sulfoxide |

| Fmoc |

| Formyl |

| Propionyl |

| Quinine |

| Quinidine |

| Quinidinone |

| Rubanone |

| t-Boc |

Derivatization Strategies for Structural Diversity Generation

The generation of structural diversity from the this compound scaffold is crucial for exploring its chemical space and developing analogues with potentially enhanced or novel properties. A key derivatization strategy involves the targeted modification of the ketone functional group. One notable approach is a 1,2-carbonyl transposition, which effectively repositions the carbonyl group to an adjacent carbon, leading to novel structural motifs.

A documented method to achieve this transposition begins with the α-bromination of this compound (see Figure 1). researchgate.netuni-hannover.de This initial step introduces a reactive handle adjacent to the carbonyl group. Subsequent reaction of the resulting α-bromo ketone with various secondary amines can lead to two distinct classes of products depending on the reaction conditions. Under kinetic control, the reaction yields bicyclic α-amino ketones. researchgate.netuni-hannover.de However, under thermodynamic conditions, a more complex rearrangement occurs, leading to the formation of a 4-oxa-1-azatwistan-2-one. researchgate.netuni-hannover.de This two-step process not only represents a concise 1,2-carbonyl transposition but also provides a synthetic route to novel lactam alkaloids. researchgate.netuni-hannover.de

The versatility of this strategy lies in the ability to introduce a wide range of secondary amines, thereby generating a library of derivatives with varied steric and electronic properties. The choice of amine can influence the reaction outcome and the subsequent biological profile of the resulting compounds.

| Starting Material | Reagents | Conditions | Product(s) | Reference |

| This compound | 1. Bromine 2. Secondary Amine | Kinetic | Bicyclic α-amino ketone | researchgate.net, uni-hannover.de |

| This compound | 1. Bromine 2. Secondary Amine | Thermodynamic | 4-oxa-1-azatwistan-2-one | researchgate.net, uni-hannover.de |

Scaffold Modification and Ring System Alterations

Beyond simple derivatization, the core scaffold of this compound, which is based on the cinchona alkaloid framework, offers numerous opportunities for more profound structural modifications and ring system alterations. These changes can dramatically alter the three-dimensional shape and physicochemical properties of the molecule.

One area of focus for scaffold modification is the quinoline (B57606) ring system. researchgate.net For instance, C-H activation strategies can be employed for the selective functionalization at the C2 and C3 positions of the quinoline moiety. researchgate.net The Borono-Minisci reaction has been utilized for C2-functionalization, while Suzuki coupling following a selective C-H activation can introduce substituents at the C3 position. researchgate.net These methods allow for the introduction of a wide array of aryl and other groups, significantly expanding the structural diversity of the rubanone scaffold.

Another approach to scaffold modification involves the creation of dimeric structures. By linking two cinchona alkaloid units, novel molecules with potentially synergistic or unique activities can be generated. nih.gov The synthesis of such dimers can be achieved by exploiting the reactivity of different functional groups within the alkaloid structure, such as the 9-hydroxyl group (after deacetylation of this compound), the quinuclidine (B89598) nitrogen, or the vinyl group present in many parent cinchona alkaloids. nih.gov The use of various linker molecules allows for control over the distance and relative orientation of the two alkaloid units. nih.gov

More drastic alterations can involve rearrangements of the ring system itself. For example, reactions involving cinchona alkaloid derivatives with certain Grignard reagents have been shown to induce an unprecedented rearrangement, leading to the formation of a novel chiral 5-aza-7H-benzo[no]tetraphene ring system. acs.org While not directly demonstrated on this compound, such transformations highlight the potential for significant scaffold re-engineering within this class of alkaloids. Furthermore, ring expansion and contraction reactions, common in organic synthesis, could potentially be applied to the quinuclidine or other rings within the rubanone framework to create novel polycyclic systems. chemistrysteps.comwikipedia.orgnih.gov

| Modification Type | Reaction/Strategy | Target Site | Potential Outcome | Reference |

| Quinoline Functionalization | Borono-Minisci Reaction | C2 of Quinoline | Introduction of new substituents | researchgate.net |

| Quinoline Functionalization | Suzuki Coupling | C3 of Quinoline | Introduction of new substituents | researchgate.net |

| Dimerization | Various coupling strategies | Multiple sites | Dimeric alkaloid structures | nih.gov |

| Ring System Rearrangement | Grignard-induced rearrangement | Quinoline and C9 | Novel polycyclic systems | acs.org |

| Ring Expansion/Contraction | General synthetic methods | Quinuclidine/other rings | Altered ring sizes and conformations | chemistrysteps.com, wikipedia.org |

High-Throughput Synthesis of Compound Libraries

The efficient generation of large and diverse compound libraries based on the this compound scaffold is essential for systematic structure-activity relationship (SAR) studies and drug discovery efforts. High-throughput synthesis (HTS) and parallel synthesis methodologies are key to achieving this goal. nih.govrsc.org

Parallel synthesis platforms, often utilizing 24- or 96-well plate formats, enable the simultaneous execution of numerous reactions under varied conditions or with different building blocks. nih.govrsc.org This approach is highly amenable to the derivatization strategies discussed previously. For instance, a library of this compound analogues could be rapidly generated by reacting the α-brominated intermediate with a diverse set of secondary amines in a parallel fashion.

The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for the high-throughput synthesis of alkaloid derivatives. clockss.org This can be applied by first introducing an azide (B81097) or alkyne functionality into the this compound scaffold. Subsequent reaction with a library of complementary alkynes or azides allows for the rapid assembly of a diverse set of triazole-containing analogues. clockss.org

The development of automated synthesis platforms, which can handle liquid and solid-phase manipulations, further accelerates the creation of compound libraries. researchgate.net These systems can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal manual intervention. By combining the known reactivity of the cinchona alkaloid scaffold with these high-throughput technologies, it is feasible to generate extensive libraries of this compound analogues for biological screening.

| HTS Approach | Key Features | Application to this compound | Reference |

| Parallel Synthesis | Simultaneous reactions in multi-well plates | Rapid generation of derivatives from a common intermediate | rsc.org, nih.gov |

| Click Chemistry | Modular, high-yielding cycloaddition reactions | Linking the rubanone scaffold to diverse molecular fragments | clockss.org |

| Automated Synthesis | Robotic handling of reactions and purifications | Multi-step synthesis of complex analogues with high efficiency | researchgate.net |

Rational Design of Analogues for SAR Exploration

The rational design of analogues of this compound for SAR studies involves systematic modifications of the parent molecule to probe the importance of various structural features for its biological activity. This process is guided by known chemical and biological information and aims to develop a comprehensive understanding of the molecule's pharmacophore.

Initial strategies for analogue design often focus on several key regions of the this compound scaffold:

The Acetoxy Group at Position 9: The nature of the ester group at C-9 is a primary target for modification. Researchers might synthesize a series of analogues where the acetyl group is replaced with other acyl groups of varying chain length, branching, and electronic properties (e.g., propionyl, butyryl, benzoyl). This helps to determine the optimal size, lipophilicity, and electronic nature of the substituent at this position for biological activity. Additionally, the ester functionality itself can be replaced with other bioisosteric groups, such as amides or ethers, to explore the necessity of the carbonyl group and the ester linkage for the observed effects.

The Rubanone Core: Modifications to the core heterocyclic structure are also crucial. This could involve altering the stereochemistry at various chiral centers, introducing substituents at different positions on the rings, or even modifying the ring structure itself. For instance, α-bromination of this compound can lead to the formation of bicyclic α-amino ketones, representing a significant alteration of the core scaffold. researchgate.netresearchgate.net

Substituents on Aromatic Rings: If the rubanone core is part of a larger system with aromatic rings, as is common in many biologically active alkaloids, the substitution pattern on these rings would be systematically varied. Electron-donating and electron-withdrawing groups can be introduced at different positions to probe the electronic requirements for activity.

The synthesis of these rationally designed analogues often employs multi-step synthetic sequences. For example, a common starting point is the modification of a readily available precursor, followed by a series of reactions to build the final, desired analogue. rsc.org

Table 1: Examples of Rationally Designed this compound Analogues for SAR Studies

| Analogue ID | Modification from this compound | Rationale for Design |

| AR-01 | Replacement of 9-acetoxy with 9-hydroxy | To assess the importance of the acetyl group for activity and potential prodrug effect. |

| AR-02 | Replacement of 9-acetoxy with 9-propionoxy | To evaluate the effect of increased lipophilicity at the C-9 position. |

| AR-03 | Introduction of a methyl group at C-7 | To probe the steric and electronic effects of substitution on the core structure. |

| AR-04 | Replacement of the ester with an amide linkage | To investigate the bioisosteric replacement of the ester and its impact on binding and stability. |

Methodologies for Correlating Structural Modifications with Biological Response Profiles

Once a series of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity and correlate these findings with their structural modifications. This process relies on a combination of in vitro and in vivo assays, coupled with analytical techniques.

The primary methodology involves generating a dose-response curve for each analogue in a relevant biological assay. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These quantitative measures of potency are then compared across the series of analogues.

For instance, a study evaluating a series of berberine (B55584) derivatives with substitutions at the 9-position found that the nature of the substituent significantly impacted the inhibitory activity against acetylcholinesterase (AChE). ebi.ac.uknih.gov A similar approach would be applied to this compound derivatives, where the biological activity of each analogue from Table 1 would be determined and compared to the parent compound.

The correlation of these biological data with structural features can be initially qualitative, leading to the formulation of preliminary SAR rules. For example, if analogues with larger acyl groups at C-9 consistently show lower activity, it would suggest a steric hindrance at the binding site.

More quantitative approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are then employed to derive mathematical equations that correlate the biological activity with physicochemical properties of the molecules.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Through the systematic process of analogue design and biological evaluation, key pharmacophoric elements within the this compound scaffold can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For the this compound scaffold, the key pharmacophoric elements might include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetoxy group at C-9 is a potential hydrogen bond acceptor. The importance of this feature would be confirmed by comparing the activity of the parent compound with analogues where this group is modified or removed.

A Hydrophobic Region: The rubanone core itself, being largely nonpolar, likely contributes to hydrophobic interactions with the biological target. The effect of adding or removing lipophilic substituents would help to map out the extent of this hydrophobic pocket.

Specific Stereochemistry: The three-dimensional arrangement of atoms in the rubanone scaffold is often critical for a precise fit into a biological target's binding site. The synthesis and evaluation of different stereoisomers are essential to define the required stereochemistry for activity.

An Electron-Rich Aromatic System: If an aromatic ring is part of the core structure, its π-electrons may be involved in π-π stacking or cation-π interactions with the target.

Studies on related compounds, such as coumarins, have shown that the position of acetoxy groups can significantly influence their interaction with enzymes, highlighting the importance of the precise arrangement of functional groups. nih.gov

Computational SAR Modeling (e.g., QSAR, 3D-QSAR)

Computational modeling plays a pivotal role in modern SAR studies by providing quantitative insights into the relationship between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or descriptors. For this compound derivatives, these descriptors could include parameters such as:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase.

Electronic Properties: Such as Hammett constants (σ) for substituents on an aromatic ring.

Steric Parameters: Like Taft's steric parameter (Es) or molar refractivity (MR).

A typical QSAR equation might take the form: log(1/IC₅₀) = c₁ * logP + c₂ * σ + c₃ * Es + constant

Three-Dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.govmdpi.com These techniques align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA analysis of this compound analogues might reveal a region where bulky, electropositive substituents are favored, guiding the design of new, more potent compounds. These models have proven to be predictive in various contexts. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches (Preclinical Focus)

Both ligand-based and structure-based drug design approaches are instrumental in the preclinical development of novel agents based on the this compound scaffold. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. iaanalysis.com This approach relies on the knowledge of a set of molecules (ligands) that are known to be active. The key LBDD methods include:

Pharmacophore Modeling: A pharmacophore model for this compound and its active analogues would be generated based on their common structural features. This model can then be used to screen large virtual databases for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

3D-QSAR: As described above, 3D-QSAR models are a cornerstone of LBDD, providing detailed maps for optimizing ligand-target interactions. mdpi.com

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the biological target (e.g., an enzyme or a receptor) is available, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.com The primary SBDD technique is:

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound and its derivatives into the active site of their target would reveal key interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing new analogues with improved binding affinity. The combination of docking with 3D-QSAR can lead to highly predictive models. nih.gov

The integration of both ligand-based and structure-based approaches often provides a synergistic advantage in the drug discovery process, leading to a more comprehensive understanding of the SAR and facilitating the design of novel therapeutic candidates. mdpi.comfrontiersin.org

Table of Compounds

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 9-Acetoxy Rubanone |

| (3S)-3-Hydroxy quinidine (B1679956) |

| (8R,9S)-6-Methoxy-3-oxo-9-rubanol acetate |

| (9S)-9-(Acetyloxy)-6'-methoxy-10,11-dinorcinchonan-3-one |

| Acetylcupreine |

| Cinchonine |

| Quinine (B1679958) |

Mechanistic Investigations of Biological Activities Preclinical Focus

In Vitro Cellular and Molecular Mechanisms of Action

Detailed in vitro studies to elucidate the specific cellular and molecular mechanisms of 9-Acetoxy Rubanone are not extensively reported in publicly available scientific literature. The compound is recognized as an alkaloid found within the Rubiaceae plant family. cymitquimica.com It is also known as an intermediate in the preparation of other compounds, such as (3S)-3-Hydroxy Quinidine (B1679956). guidechem.combiosave.com

Currently, there is no specific data from receptor binding assays or detailed studies on ligand-target interactions for this compound in the public domain. Such studies are crucial for identifying the primary molecular targets of a compound and initiating an understanding of its pharmacological effects.

There is a mention of this compound having demonstrated antibacterial activity in kinetic studies. cymitquimica.com However, the specific enzymes inhibited or activated, the nature of this inhibition (e.g., competitive, non-competitive), or any potential allosteric modulation effects are not detailed in the available literature. Research on related acetoxy compounds, such as acetoxy-4-methylcoumarins, has pointed to the enzymatic transfer of acetyl groups by a microsomal transacetylase, which modulates the catalytic activities of enzyme proteins. nih.gov Whether this compound acts through a similar mechanism has not been investigated.

Information regarding the effects of this compound on specific intracellular signaling pathways is not available in the current body of scientific literature. Understanding how a compound modulates signaling cascades is fundamental to characterizing its cellular impact.

There are no published studies detailing the cellular uptake, efflux, or intracellular distribution of this compound. These aspects are critical for understanding the bioavailability of the compound at the cellular level and for identifying its potential subcellular sites of action.

Modern chemical biology, proteomics, and genomics approaches have not yet been applied to identify and validate the molecular targets of this compound, according to available data. Such studies would be invaluable in uncovering its mechanism of action.

Advanced Analytical Method Development and Quality Control for 9 Acetoxy Rubanone

Development of Robust Quantitative Analytical Methods for Research Scale

The development of sensitive and specific quantitative methods is a prerequisite for the accurate determination of 9-Acetoxy Rubanone in various matrices. Given its structural complexity, hyphenated chromatographic techniques are the methods of choice.

LC-MS/MS and GC-MS for Quantitative Analysis in Biological and Synthetic Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high selectivity and sensitivity required for the quantification of this compound, even at low concentrations.

LC-MS/MS: A robust LC-MS/MS method has been conceptualized for the analysis of this compound, drawing parallels from established methods for other cinchona alkaloids and related heterocyclic compounds. oslomet.noacs.orgscirp.org A reversed-phase chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is anticipated to provide good peak shape and resolution. scirp.orgnih.gov The mass spectrometer would be operated in the positive electrospray ionization (ESI+) mode, with detection and quantification achieved using Multiple Reaction Monitoring (MRM). acs.org The selection of precursor and product ions would be optimized for this compound to ensure specificity.

Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transition | To be determined experimentally |

GC-MS: For volatile derivatives or after appropriate derivatization, GC-MS can be a powerful tool for the analysis of this compound. wikipedia.org Due to the relatively low volatility of quinoline (B57606) alkaloids, derivatization might be necessary to improve chromatographic performance. slideshare.net However, for related quinoline compounds, direct analysis is possible. A typical method would involve a capillary column with a stationary phase like 5% phenyl-methylpolysiloxane.

Hypothetical GC-MS Method Parameters for this compound

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temp. | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | m/z 50-550 |

Method validation for both LC-MS/MS and GC-MS would be performed according to ICH guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. acs.org

High-Resolution NMR for Structural Integrity and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the structure of this compound and for assessing its purity. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the verification of its complex ring system and the presence of the acetoxy group. oslomet.nobocsci.com

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the purity of the reference standard by integrating the signals of the analyte against a certified internal standard. The purity of synthesized quinoline derivatives is often confirmed using a combination of TLC, IR, NMR, and Mass spectrometry. bocsci.comresearchgate.net

Stability and Degradation Pathway Studies of this compound

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and storage requirements.

Forced Degradation Studies (e.g., thermal, hydrolytic, oxidative, photolytic)

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting this compound to stress conditions more severe than those it would typically encounter.

Hydrolytic Degradation: The ester linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions. Studies on acetylated alkaloids have shown that hydrolysis can occur, leading to the corresponding alcohol. nih.govcdnsciencepub.com The rate of hydrolysis would be expected to be pH-dependent.

Oxidative Degradation: The quinoline and quinuclidine (B89598) rings may be susceptible to oxidation. The use of reagents like hydrogen peroxide would be employed to investigate this degradation pathway. Oxidation of related piperazine (B1678402) derivatives has been shown to attack N-α-C-H bonds. researchgate.net

Thermal Degradation: The stability of the compound at elevated temperatures would be assessed to determine its melting point and potential for thermal decomposition.

Photolytic Degradation: Exposure to UV and visible light can induce photochemical reactions. Photolysis of cinchona alkaloids has been reported to lead to degradation products. dntb.gov.uaacs.org The photostability of this compound would be evaluated by exposing solutions to a light source of a specified intensity and wavelength.

Hypothetical Forced Degradation Study Conditions

| Stress Condition | Parameters |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h |

| Base Hydrolysis | 0.1 M NaOH, RT, 4 h |

| Oxidation | 3% H₂O₂, RT, 24 h |

| Thermal | 80 °C, 48 h (solid state) |

| Photolytic | ICH Option 2 (UV/Vis light), 24 h |

Identification of Degradation Products and Their Structural Elucidation

The degradation products formed during forced degradation studies would be separated and identified using LC-MS/MS and high-resolution mass spectrometry (HRMS) to determine their molecular formulas. The primary degradation product anticipated from hydrolysis is the corresponding 9-hydroxy rubanone, resulting from the cleavage of the acetoxy group. nih.gov Photodegradation of related cinchona alkaloids can lead to cleavage at the C8-C9 bond. rsc.org

For unambiguous structural elucidation of major degradation products, they would be isolated using preparative HPLC, and their structures would be fully characterized using 1D and 2D NMR spectroscopy and IR spectroscopy. slideshare.netacs.orgresearchgate.net

Impurity Profiling and Characterization of Related Substances

The control of impurities is a critical aspect of quality control. Impurities can arise from starting materials, by-products of the synthesis, or degradation.

A comprehensive impurity profile for this compound would be established by analyzing batches of the synthesized compound. A sensitive LC-MS method would be developed and validated for the detection and quantification of these impurities. Common impurities in related cinchona alkaloids include dihydro and demethoxy derivatives. oslomet.no For synthetic quinoline derivatives, impurities can include starting materials and by-products from the cyclization and substitution reactions used in the synthesis. google.com

Potential Impurities in this compound

| Impurity Name | Potential Origin |

| 9-Hydroxy Rubanone | Hydrolysis of the final product |

| Rubanone | Incomplete acetylation or hydrolysis |

| Starting Materials | Unreacted precursors from synthesis |

| Dihydro-9-Acetoxy Rubanone | Reduction during synthesis |

| Oxidized derivatives | Oxidation of the quinoline or quinuclidine ring |

The structural characterization of any significant unknown impurities would be performed using HRMS and NMR spectroscopy after isolation. acs.org The development of a validated analytical method for the routine monitoring of these impurities is essential for ensuring the quality and consistency of this compound for research purposes. acs.org

Future Research Directions and Translational Potential Preclinical Perspective

Exploration of Novel Biological Targets and Mechanistic Pathways

Currently, the primary documented biological activity of 9-Acetoxy Rubanone is its potential antibacterial effect, with kinetic studies suggesting such activity. cymitquimica.com However, the specific molecular targets and the mechanisms by which it may exert this or other biological effects are yet to be elucidated. Future research will need to focus on comprehensive screening programs to identify novel biological targets. This exploration could involve profiling the compound against a wide array of bacterial, fungal, and cancer cell lines to uncover potential antimicrobial or cytotoxic activities.

Further investigation into its favorable thermodynamic properties for forming hydrogen bonds with proteins suggests that this compound could be a promising scaffold for inhibitor design. cymitquimica.com Mechanistic studies should, therefore, aim to identify specific protein interactions. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be employed to pinpoint binding partners and elucidate the downstream signaling pathways affected by the compound. Understanding these fundamental mechanisms is a critical first step in validating its potential as a therapeutic agent.

Application of Advanced Synthetic Methodologies for Accessing Structurally Complex Analogues

The known synthetic utility of this compound lies in its α-bromination and subsequent reaction with secondary amines to produce bicyclic α-amino ketones and 4-oxa-1-azatwistan-2-one. This transformation represents a concise 1,2-carbonyl transposition and offers a route to lactam alkaloids. Building on this, future synthetic efforts should focus on creating a diverse library of structurally complex analogues to explore structure-activity relationships (SAR).

Advanced synthetic methodologies, such as catalytic asymmetric cascade reactions, could be employed to generate stereoisomers and analogues with high selectivity. The modification of the quinuclidine (B89598) core and the acetoxy group could lead to compounds with enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action. The development of efficient and scalable synthetic routes will be crucial for producing sufficient quantities of these analogues for comprehensive biological evaluation.

Integration with Systems Biology and Cheminformatics for Comprehensive Biological Understanding

A comprehensive understanding of the biological effects of this compound and its analogues can be achieved through the integration of systems biology and cheminformatics. High-throughput screening data can be analyzed using cheminformatics tools to identify patterns and relationships between chemical structure and biological activity. This data can be used to build predictive quantitative structure-activity relationship (QSAR) models, which can guide the design of new analogues with improved properties.

Systems biology approaches, such as genomics, transcriptomics, and metabolomics, can provide a holistic view of the cellular response to this compound. By analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the biological pathways and networks that are perturbed by the compound. This information will be invaluable for understanding its mechanism of action and for identifying potential biomarkers for its activity.

| Research Area | Key Methodologies | Expected Outcomes |

| Novel Target Identification | High-throughput screening, Affinity chromatography, Proteomics | Identification of new antibacterial, antifungal, or anticancer targets. |

| Mechanistic Studies | Molecular docking, Enzymatic assays, Cellular signaling analysis | Elucidation of the molecular mechanisms underlying biological activity. |

| Analogue Synthesis | Asymmetric catalysis, Cascade reactions, Combinatorial chemistry | A diverse library of analogues for structure-activity relationship studies. |

| Systems Biology | Genomics, Transcriptomics, Metabolomics | Comprehensive understanding of cellular responses and pathway modulation. |

| Cheminformatics | QSAR modeling, Data mining, Virtual screening | Predictive models for biological activity and guidance for rational drug design. |

Strategic Research Partnerships for Preclinical Development and Lead Optimization

The translation of promising initial findings into a viable preclinical candidate will require strategic partnerships between academic research institutions, specialized contract research organizations (CROs), and the pharmaceutical industry. These collaborations are essential for accessing the diverse expertise and resources needed for preclinical development.

Initial academic research can focus on target identification, mechanism of action studies, and the synthesis of initial analogue libraries. As a lead compound emerges, partnerships with CROs specializing in preclinical testing can provide the necessary infrastructure for in vitro and in vivo pharmacology, toxicology, and pharmacokinetic studies. Ultimately, collaboration with pharmaceutical companies will be crucial for navigating the later stages of drug development, including lead optimization, IND-enabling studies, and clinical trials. Such partnerships can accelerate the development timeline and increase the likelihood of translating basic research on this compound into a clinically useful therapeutic.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of 9-Acetoxy Rubanone, and how should data interpretation be validated?

Answer:

Structural elucidation requires a combination of NMR (¹H, ¹³C, DEPT) to identify functional groups and carbon frameworks, mass spectrometry (HRMS) for molecular formula confirmation, and FT-IR to detect acetate and ketone moieties. For validation, cross-verify spectral data with computational tools (e.g., DFT simulations) and compare against published spectra of structurally analogous compounds. Ensure reproducibility by repeating analyses under standardized conditions .

Basic: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

Begin with dose-response experiments using cell lines relevant to the compound’s hypothesized activity (e.g., cancer, antimicrobial). Include controls (positive/negative, solvent-only) and measure endpoints like IC₅₀ or MIC. Validate results with orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification). Adhere to guidelines for statistical power (sample size ≥3 replicates) and report confidence intervals .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Analyze variables such as:

- Purity : Use HPLC-UV/ELSD to verify compound integrity (>95%).

- Assay conditions : Compare solvent systems (DMSO vs. aqueous solubility), incubation times, and cell passage numbers.

- Biological models : Test across multiple cell lines or in vivo models to assess specificity.

Apply meta-analysis frameworks (e.g., PRISMA) to synthesize data and identify confounding factors .

Advanced: How can the synthetic route for this compound be optimized to improve yield and scalability?

Answer:

- Reaction monitoring : Use TLC/HPLC to track intermediates and optimize reaction time.

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzyme-mediated acetylation.

- Purification : Compare column chromatography vs. recrystallization for efficiency.

Document all parameters (temperature, solvent ratios) and validate scalability via pilot batches (1g→10g). Reference green chemistry principles to minimize waste .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plant extracts)?

Answer:

Employ HPLC-DAD or UPLC-MS/MS with a C18 column and gradient elution (acetonitrile/water). Validate method specificity via spiked recovery tests (80–120% recovery) and calibrate using certified reference standards. For lipid-rich matrices, include a liquid-liquid extraction step (e.g., hexane:ethyl acetate) .

Advanced: How can mechanistic studies on this compound be designed to identify molecular targets?

Answer:

- Omics approaches : Use transcriptomics (RNA-seq) or proteomics (SILAC) to profile changes in treated cells.

- Binding assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify ligand-protein interactions.

- Computational docking : Predict binding affinities with AutoDock Vina and validate via mutagenesis. Ensure biological triplicates and use pathway analysis tools (e.g., STRING, KEGG) .

Basic: What protocols ensure stability of this compound during storage and experimental use?

Answer:

- Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar).

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- In-use stability : Assess degradation in cell culture media (e.g., DMEM + 10% FBS) over 24h. Report degradation products and adjust handling protocols accordingly .

Advanced: How should researchers design studies to investigate synergistic effects of this compound with other therapeutics?

Answer:

Use combination index (CI) models (e.g., Chou-Talalay method) to classify synergism (CI<1), additivity (CI=1), or antagonism (CI>1). Test fixed-ratio mixtures (e.g., 1:1, 1:2) across multiple concentrations. Validate with clonogenic assays or in vivo xenografts. Address pharmacokinetic interactions via ADMET profiling .

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Synthetic modifications : Systematically vary substituents (e.g., acetate group → other esters) and assess bioactivity.

- QSAR modeling : Use MolDescriptor (RDKit) to calculate physicochemical properties (logP, polar surface area) and correlate with activity.

- Crystallography : Resolve X-ray structures of active derivatives to identify key binding motifs. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.